molecular formula C7H5N3O3 B2576045 8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid CAS No. 2567504-22-5

8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid

Cat. No.: B2576045
CAS No.: 2567504-22-5
M. Wt: 179.135
InChI Key: QFKNKFUGDIBHHE-UHFFFAOYSA-N
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Description

8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with an oxo group at position 8 and a carboxylic acid at position 4.

Properties

IUPAC Name

8-oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-8-3-10(4)5(2-9-6)7(12)13/h1-3H,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKNKFUGDIBHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NC=C2C(=O)N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567504-22-5
Record name 8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyrazine and glyoxylic acid, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,5-a]pyrazin-8(7H)-ones

Compounds such as 7-(4-methoxyphenylmethyl)-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one (3g) () share the imidazo[1,5-a]pyrazin-8-one core but differ in substituents:

  • Substituents : Sulfonyl and aryl groups enhance lipophilicity, contrasting with the hydrophilic carboxylic acid in the target compound.
  • Synthesis : Synthesized via mesoionic 1,3-oxazolium-5-olates and multistep polymerization, differing from the oxidation and ring-closure methods used for tetrahydro-imidazo analogs ().
  • Physical Properties : Melting points range from 183–185°C (3g) to 263–266°C (3b), with IR carbonyl stretches at 1676–1683 cm⁻¹, compared to broader O-H and C=O stretches expected in the carboxylic acid derivative .

Pyrazolo[1,5-a]quinoxaline Derivatives

  • Core Structure: Pyrazolo[1,5-a]quinoxaline replaces imidazo with pyrazole, altering electron distribution.
  • Biological Activity : These derivatives act as TLR7 antagonists (IC₅₀ = 8.2–10 µM) with activity dependent on alkyl chain length (optimal at 4–5 carbons). The carboxylic acid in the target compound may reduce membrane permeability but improve solubility for aqueous applications .

Imidazo[1,2-a]pyrazine Derivatives

  • Functional Groups: Morpholino-substituted analogs (e.g., 4-(8-morpholinoimidazo[1,2-a]pyridin-6-yl)aniline) exhibit enhanced solubility and electronic effects due to the morpholine ring.

Tetrahydro-imidazo[1,5-a]pyrazine Derivatives

  • Saturation : Compounds like 5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid ethyl ester () feature a saturated pyrazine ring, reducing aromaticity and reactivity. The ethyl ester group contrasts with the free carboxylic acid in the target compound, affecting metabolic stability .

Biological Activity

8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid is a heterocyclic compound characterized by its unique imidazo[1,5-a]pyrazine core and a carboxylic acid functional group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

  • Molecular Formula : C7_7H5_5N3_3O3_3
  • CAS Number : 2567504-22-5
  • IUPAC Name : this compound

The biological activity of this compound is primarily mediated through its interaction with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in various metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example:

Cell Line IC50 (μM) Effect
BEL-74029.40Significant inhibition of proliferation
A5497.83Induction of apoptosis

Case Studies and Research Findings

  • Study on ENPP1 Inhibition :
    A recent study highlighted the discovery of imidazo[1,2-a]pyrazine derivatives, including this compound, as potent inhibitors of the enzyme ENPP1. This enzyme negatively regulates the cGAS-STING pathway, which is crucial for immune response in cancer therapy. The compound demonstrated an IC50 value significantly lower than other tested compounds, indicating strong potential in enhancing antitumor immunity .
  • Antitumor Efficacy in Murine Models :
    In vivo studies involving murine models showed that treatment with the compound combined with anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7%. This suggests that this compound could enhance the efficacy of existing cancer therapies .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other imidazo derivatives:

Compound Structure Type Biological Activity
Imidazo[1,2-a]pyrazineSimilar core structureModerate anticancer activity
Imidazo[4,5-b]pyridineDifferent nitrogen arrangementLimited antimicrobial effects

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 8-Oxo-7H-imidazo[1,5-a]pyrazine-5-carboxylic acid from hydrazine derivatives?

  • Methodological Answer : The synthesis can be optimized using hydrazine hydrate and enamines under controlled conditions. For example, hydrazine reacts with enamines in methanol at 78°C to yield cyanopyrazoles or aminopyrazoles, depending on the solvent and temperature. Ethanol is preferred over higher alcohols due to better yields (70%) and faster reaction kinetics. Cooling and filtration steps are critical for isolating intermediates .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic and carbonyl groups in the heterocyclic core. For example, ¹H NMR peaks at δ 8.2–8.5 ppm indicate aromatic protons, while carbonyl groups appear at δ 170–175 ppm in ¹³C NMR. Melting point analysis (e.g., 118–120°C) and High-Performance Liquid Chromatography (HPLC) (≥98% purity) further validate structural integrity .

Q. How can intermediates like 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid be utilized in downstream functionalization?

  • Methodological Answer : Intermediates can undergo iodine-mediated cyclization under ambient conditions to form the imidazo[1,5-a]pyrazine core. For example, terminal alkynes in substrates react with iodine to generate carbaldehydes or aminomethyl derivatives, enabling further diversification via Suzuki coupling or amination .

Advanced Research Questions

Q. How do reaction yields vary when introducing substituents at position 7 of the imidazo[1,5-a]pyrazine core?

  • Methodological Answer : Substituent effects depend on steric and electronic factors. Methoxy groups at position 7 (e.g., 7-methoxy derivatives) reduce yields by 15–20% due to increased steric hindrance during cyclization. Conversely, electron-withdrawing groups like nitro improve yields (up to 75%) by stabilizing transition states. Systematic variation of substituents with DFT calculations can rationalize these trends .

Q. What computational approaches predict the bioactivity of this compound against viral proteases?

  • Methodological Answer : Molecular docking studies using AutoDock Vina or Schrödinger Suite can assess binding affinity to viral proteases (e.g., SARS-CoV-2 Mpro). For instance, CeCl₃·7H₂O-catalyzed derivatives showed docking scores of −9.2 kcal/mol, correlating with in vitro IC₅₀ values of 30 µM. MD simulations (100 ns) further validate stability of ligand-protein complexes .

Q. How can iodine-mediated cyclization address challenges in synthesizing polysubstituted imidazo[1,5-a]pyrazinones?

  • Methodological Answer : Iodine promotes intramolecular heteroannulation of terminal alkynes under metal-free conditions, enabling access to polysubstituted derivatives. For example, substrates with internal alkynes undergo cyclization in refluxing toluene (110°C, 12 h), followed by Suzuki coupling to introduce aryl/heteroaryl groups. Yields exceed 65% with minimal byproducts .

Q. What strategies resolve contradictions in antibacterial activity data for imidazo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Discrepancies arise from substituent-dependent bioavailability. For example, phenoxyacetamido derivatives (e.g., compound 27) show moderate Gram-positive activity (MIC = 16 µg/mL), while ethynyl-substituted analogs (e.g., compound 48) are inactive due to poor membrane permeability. Structure-Activity Relationship (SAR) studies combined with logP calculations can optimize pharmacokinetic profiles .

Notes

  • Avoid commercial sources (e.g., CymitQuimica, BiochemPartner) per reliability guidelines.
  • All methodologies are derived from peer-reviewed synthesis protocols, computational studies, or biological assays.
  • For reproducibility, ensure strict control of reaction conditions (solvent purity, inert atmosphere) and validate computational models with experimental data.

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